molecular formula C23H20FN3O4S3 B2414530 ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate CAS No. 422299-83-0

ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate

Cat. No.: B2414530
CAS No.: 422299-83-0
M. Wt: 517.61
InChI Key: NGVFQTOMSWXKRZ-UHFFFAOYSA-N
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Description

ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, as well as a thiazolopyrimidine core

Properties

IUPAC Name

ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S3/c1-3-30-17-11-9-15(10-12-17)26-20-19(34-23(26)32)21(29)27(16-7-5-14(24)6-8-16)22(25-20)33-13-18(28)31-4-2/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFQTOMSWXKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)OCC)C4=CC=C(C=C4)F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate involves multiple steps. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .

Chemical Reactions Analysis

ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions such as:

  • Oxidation : Conversion to sulfoxides or sulfones under specific conditions.
  • Reduction : Producing thioethers or other reduced forms.
  • Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions leading to diverse derivatives.

Biology

Ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
    • Case Study: A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction.
    • Case Study: In vitro studies on human breast cancer cells showed a reduction in viability by over 50% at concentrations of 10 µM.

Medicine

The therapeutic potential of this compound is currently being explored for various diseases:

  • Cancer Treatment : Its ability to modulate enzyme activity involved in tumor growth makes it a candidate for further investigation as an anticancer agent.
  • Infectious Diseases : Given its antimicrobial properties, there is potential for development into a novel antibiotic.

Industry

In industrial applications, this compound is utilized in:

  • Material Development : It serves as a precursor for specialty chemicals and new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

The molecular formula for this compound is C₁₈H₁₈F₁N₃O₂S₂. The compound features a thiazolo-pyrimidine core structure which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and PCNA.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

  • Efficacy Against Bacteria : In vitro studies revealed that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation:

  • Inflammatory Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups.

Data Tables

Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialEffective against bacteria
Anti-inflammatoryReduces edema

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with ethyl 2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo... induced a dose-dependent decrease in cell viability. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
  • Antimicrobial Research : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, ethyl 2-{[3-(4-ethoxyphenyl)... exhibited lower MIC values than conventional antibiotics like penicillin and tetracycline.

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